

An In-depth Technical Guide to 7-Ethyl-2-propyl-1-benzothiophene

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Compound of Interest

Compound Name: 7-Ethyl-2-propyl-1-benzothiophene

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **7-Ethyl-2-propyl-1-benzothiophene** is not readily available in the public domain. This guide has been constructed based on established principles of organic chemistry, IUPAC nomenclature, and by drawing parallels with closely related, well-documented benzothiophene analogs. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational resource for the synthesis, characterization, and potential investigation of this compound.

Chemical Identity and Nomenclature

The nomenclature of heterocyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The benzothiophene ring system is numbered starting from the sulfur atom as position 1.

- IUPAC Name: **7-Ethyl-2-propyl-1-benzothiophene**
- Synonyms: 7-Ethyl-2-propylbenzo[b]thiophene, 2-Propyl-7-ethyl-1-benzothiophene

Chemical Structure:

Caption: Chemical structure of **7-Ethyl-2-propyl-1-benzothiophene**.

Physicochemical Properties (Predicted and Analog-Based)

The following table summarizes the predicted and analog-based physicochemical properties of **7-Ethyl-2-propyl-1-benzothiophene**. These values are estimations and should be confirmed by experimental data.

| Property | Predicted/Analog Value | Reference Compound(s) |
|---|--|---|
| Molecular Formula | C ₁₃ H ₁₆ S | - |
| Molecular Weight | 204.33 g/mol | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| LogP | ~5.0 (estimated) | 2-Propyl-1-benzothiophene (LogP ≈ 4.1)[1] |
| ¹ H NMR (CDCl ₃ , ppm) | δ 7.7-7.2 (m, 3H, Ar-H), 7.1 (s, 1H, H-3), 2.9 (t, 2H, -CH ₂ -Et), 2.8 (t, 2H, -CH ₂ -Pr), 1.8 (sext, 2H, -CH ₂ -CH ₂ -CH ₃), 1.3 (t, 3H, -CH ₃ of Et), 1.0 (t, 3H, -CH ₃ of Pr) | General shifts for alkyl-substituted benzothiophenes |
| ¹³ C NMR (CDCl ₃ , ppm) | δ 145-135 (Ar-C), 125-120 (Ar-CH), 35 (-CH ₂ -Pr), 29 (-CH ₂ -Et), 23 (-CH ₂ -CH ₂ -CH ₃), 14 (-CH ₃ of Et), 13 (-CH ₃ of Pr) | General shifts for alkyl-substituted benzothiophenes |
| Mass Spectrum (EI) | m/z 204 (M ⁺), 189, 175, 161 | Based on typical fragmentation of alkyl benzothiophenes |

Proposed Synthetic Pathway

A plausible synthetic route to **7-Ethyl-2-propyl-1-benzothiophene** could involve a multi-step sequence starting from a commercially available substituted thiophene. One such approach is outlined below.



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Caption: Proposed synthetic workflow for **7-Ethyl-2-propyl-1-benzothiophene**.

Experimental Protocol (Illustrative):

- Bromination of 2-Ethylthiophene:** To a solution of 2-ethylthiophene in dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography to yield 2-ethyl-5-bromothiophene.
- Acylation:** Dissolve 2-ethyl-5-bromothiophene in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Add propanoyl chloride and allow the reaction to warm to room temperature. Work up the reaction with saturated ammonium chloride solution and extract the product. Purify by column chromatography to obtain 1-(2-ethyl-5-thienyl)propan-1-one.
- Reduction of the Ketone:** The ketone can be reduced to the corresponding alkane, 1-(2-ethyl-5-thienyl)propane, using standard reduction methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).
- Intramolecular Cyclization:** This is a key step to form the benzene ring of the benzothiophene. A common method is to first perform a Friedel-Crafts acylation on the thiophene ring of a suitable precursor, followed by a reduction and cyclization sequence. Given the starting material, an alternative strategy for forming the fused benzene ring would be necessary, potentially involving a Diels-Alder reaction with a suitable dienophile followed by aromatization, or a metal-catalyzed cross-coupling and cyclization strategy.

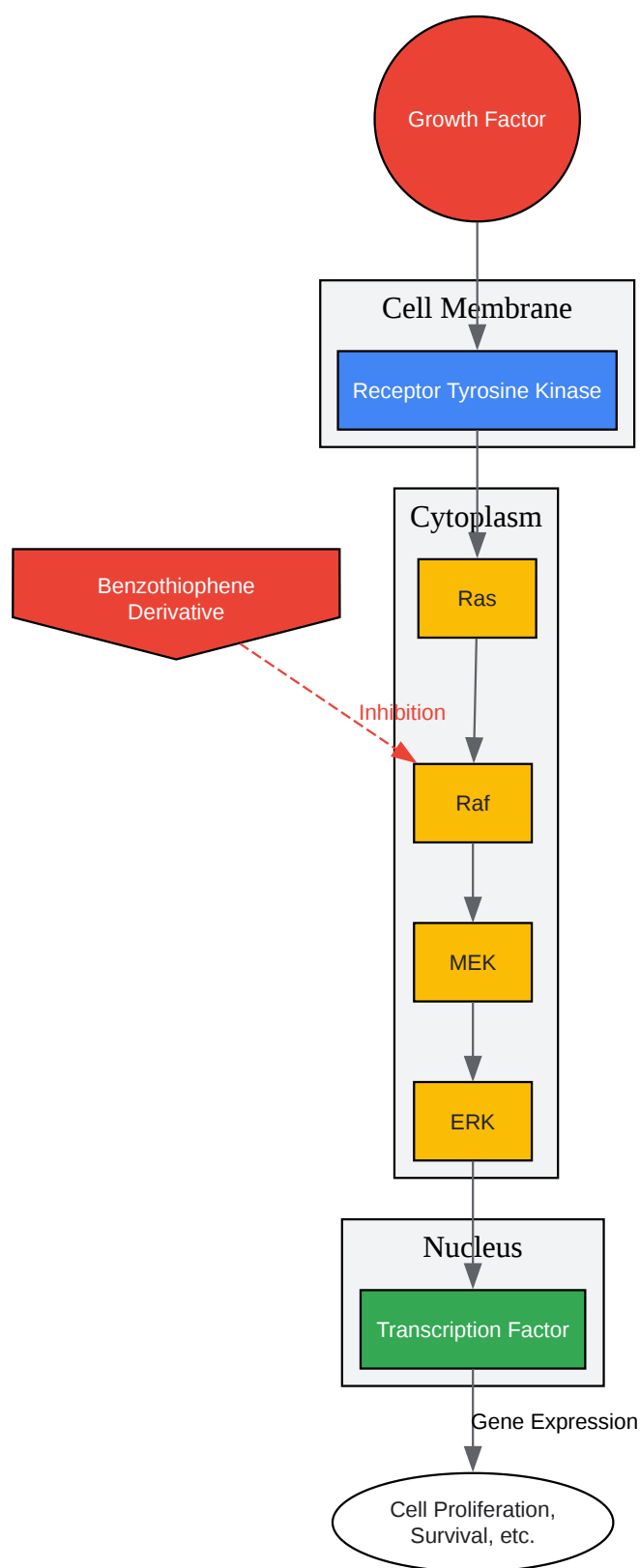
Potential Biological Activity and Signaling Pathways

Benzothiophene derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.^{[2][3][4]} While the specific activity of **7-Ethyl-2-propyl-1-benzothiophene** is unknown, its structural similarity to other bioactive benzothiophenes suggests it could be investigated for various therapeutic applications.

Known Biological Activities of Benzothiophene Derivatives:^{[2][3][4]}

- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antiviral
- Antitubercular
- Enzyme inhibition (e.g., kinases, phosphodiesterases)

The diagram below illustrates a generalized signaling pathway that is often modulated by small molecule inhibitors, a class to which many bioactive benzothiophenes belong.



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Caption: Generalized MAPK/ERK signaling pathway often targeted by kinase inhibitors.

This whitepaper provides a comprehensive overview of **7-Ethyl-2-propyl-1-benzothiophene** from a technical perspective. While specific experimental data is lacking, the information presented, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and drug development professionals interested in this molecule. Further experimental investigation is necessary to validate the predicted properties and explore the potential applications of this compound.

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